3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride
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Overview
Description
3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride is a chemical compound with the molecular formula C7H10N4O.2HCl. It is a derivative of pyrazole and pyrrolidinone, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is often used as a building block in the synthesis of more complex heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The use of automated reactors and precise control of reaction parameters are crucial for optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: This compound shares a similar pyrazole structure but differs in the substituents attached to the pyrazole ring.
3-Amino-1-methyl-1H-pyrazole: Another similar compound with a methyl group attached to the pyrazole ring.
Uniqueness
3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride is unique due to its combination of pyrazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-5-2-4-11(7(5)12)6-1-3-9-10-6;;/h1,3,5H,2,4,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUPVPRGOWWBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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